molecular formula C22H22N4O2S B2874606 N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide CAS No. 899756-08-2

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2874606
CAS No.: 899756-08-2
M. Wt: 406.5
InChI Key: ZXWGOFFCZCPOPM-UHFFFAOYSA-N
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Description

The research compound N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide features a thieno[3,4-c]pyrazole scaffold, a structure of significant interest in medicinal chemistry . Pyrazole-based compounds are generally recognized for their utility as more lipophilic and metabolically stable bioisosteres of phenol, which can be leveraged to improve the pharmacokinetic properties of investigational molecules . Furthermore, the broader class of thienopyrazol and pyrazolo[3,4-d]pyrimidine derivatives has been documented in scientific literature as a platform for developing ligands for various biological targets and for exploring inhibitory activity on cell proliferation and receptor tyrosine kinase phosphorylation, highlighting the potential research value of this structural framework . The specific research applications and biological mechanism of action for this particular derivative remain an area for further investigation by the scientific community.

Properties

IUPAC Name

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-14-8-6-7-11-19(14)26-20(17-12-29-13-18(17)25-26)24-22(28)21(27)23-15(2)16-9-4-3-5-10-16/h3-11,15H,12-13H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWGOFFCZCPOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C(=O)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide typically involves multi-step organic reactions. One common approach is the condensation of 1-phenylethylamine with an appropriate oxalyl chloride derivative, followed by cyclization with a thieno[3,4-c]pyrazole precursor. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Core Heterocycle Substituents Amide Type Key Structural Differences
Target Compound Thieno[3,4-c]pyrazole 2-Methylphenyl, phenylethyl Ethanediamide Fused bicyclic system; dual amide groups
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide Pyrazole + thiophene 4-Methylphenoxy, thienylmethyl Monoamide Ether linkage; monoamide functionality
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-Dichlorophenyl Monoamide Chlorinated aryl; thiazole vs. pyrazole

Key Observations :

  • The ethanediamide moiety may facilitate stronger intermolecular hydrogen bonding, influencing crystallinity and solubility relative to monoamide analogs like the thiazole-acetamide in .
  • Chlorinated aryl groups in ’s compound enhance electronegativity, which could improve antimicrobial activity compared to the target’s methylphenyl group .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
Target Compound ~439.5 (estimated) Not reported Likely low (rigid aromatic core)
Compound 385.5 Not provided Moderate (ether linkage enhances polarity)
Compound 303.16 459–461 Low (chlorinated aryl reduces solubility)

Notes:

  • The target compound’s higher molecular weight and fused aromatic system may reduce solubility compared to ’s compound, which includes a polar ether group .

Crystallography and Structural Analysis

  • Target Compound: No crystal structure reported. If analyzed, SHELX software (e.g., SHELXL for refinement) would likely be employed, as with similar small-molecule amides .
  • Compound : Characterized via single-crystal X-ray diffraction, revealing a 61.8° dihedral angle between dichlorophenyl and thiazole rings, stabilized by hydrogen bonding .

Comparison: The target’s fused thienopyrazole system may exhibit greater planarity than ’s twisted conformation, affecting π-π stacking and solid-state properties.

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